Product packaging for Sodium tetradecyl sulfate(Cat. No.:CAS No. 1191-50-0)

Sodium tetradecyl sulfate

Número de catálogo: B074730
Número CAS: 1191-50-0
Peso molecular: 317.44 g/mol
Clave InChI: JHWQZRARWFDALJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Sodium tetradecyl sulfate is a well-characterized anionic surfactant and sclerosing agent of significant value in biomedical research. Its primary research applications stem from its ability to disrupt lipid membranes and denature proteins, making it a critical tool for studying membrane protein dynamics, lysing cells for nucleic acid and protein extraction, and investigating the mechanisms of chemical sclerotherapy. In vitro, it is utilized to model and study the cytotoxic effects on endothelial cells, providing insights into the processes of vascular inflammation and fibrosis. Researchers employ this compound to explore the structure-function relationships of surfactants, their interaction with biological interfaces, and their role in inducing controlled tissue ablation. This compound serves as a standard in methodologies requiring a potent ionic detergent for solubilizing lipids and disrupting protein-protein interactions. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30O4S.Na<br>C14H30NaO4S B074730 Sodium tetradecyl sulfate CAS No. 1191-50-0

Propiedades

Key on ui mechanism of action

Sodium tetradecyl sulfate is a potent toxin for endothelial cells in that brief exposure to even low concentrations are effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process. Diluted sodium tetradecyl sulfate is also able to induce a hypercoagulable state, possibly by selective inhibition of protein C, and can also promote platelet aggregation.

Número CAS

1191-50-0

Fórmula molecular

C14H30O4S.Na
C14H30NaO4S

Peso molecular

317.44 g/mol

Nombre IUPAC

sodium;tetradecyl sulfate

InChI

InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);

Clave InChI

JHWQZRARWFDALJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

SMILES isomérico

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

SMILES canónico

CCCCCCCCCCCCCCOS(=O)(=O)O.[Na]

Otros números CAS

1191-50-0

Pictogramas

Corrosive; Irritant

Sinónimos

Sodium Tetradecyl Sulfate
Sotradecol
Sotradecol Sodium
Sulfate, Sodium Tetradecyl
Tergitol 4
Tetradecyl Sulfate, Sodium
Trombavar
Trombova

Origen del producto

United States

Mechanistic Elucidation of Sodium Tetradecyl Sulfate Bioactivity

Cellular and Subcellular Mechanisms of Action

The primary target of sodium tetradecyl sulfate (B86663) is the endothelial lining of blood vessels. Its interaction with these cells initiates a cascade of events that ultimately leads to the therapeutic effect of vessel sclerosis.

Endothelial Cell Disruption and Damage Induction

Sodium tetradecyl sulfate's detergent properties are central to its ability to disrupt and damage endothelial cells. This process involves a combination of protein denaturation, membrane disruption, and direct cytotoxic effects.

The "protein theft denaturation" hypothesis posits that detergent sclerosants like STS disrupt cell membranes by extracting essential proteins from the membrane surface. taylorandfrancis.commdpi.commedscape.comresearchgate.netcurtin.edu.au As an anionic surfactant, STS has the capacity to denature the tertiary structure of most proteins. researchgate.netnih.gov This is a key differentiator from non-ionic detergents. researchgate.netnih.gov This "protein theft" leads to the death of endothelial cells. taylorandfrancis.com The mechanism involves altering the surface tension around the endothelial cells; the hydrophilic pole of the STS molecule attracts water into the cell, causing overhydration, while the hydrophobic pole attaches to the vein wall, leading to rapid endothelial cell wall damage. jaypeedigital.com This process ultimately results in the denaturation of cell surface proteins. thieme-connect.de

This compound, as a surfactant, shares structural similarities with the phospholipid molecules that constitute the cell membrane's lipid bilayer. researchgate.netnih.gov This allows STS to interfere with and disrupt the normal architecture of the lipid bilayer. researchgate.netnih.gov The interaction is concentration-dependent, with higher concentrations leading to the solubilization of cell membranes and subsequent cell lysis. researchgate.netnih.gov The detergent action of STS involves interference with cell surface lipids, causing disruption of the intercellular "cement" and leading to the desquamation of endothelial cells in plaques. plasticsurgerykey.comkarger.com This disruption of the phospholipid membrane is a critical step in initiating endothelial damage.

This compound is a potent toxin for endothelial cells, with even brief exposure to low concentrations capable of stripping the endothelium over a significant distance. karger.comdrugbank.com Studies have demonstrated that STS induces endothelial cell death in a concentration-dependent manner. plasticsurgerykey.com In vitro research on Human Umbilical Vein Endothelial Cells (HUVECs) has shown that STS induces endothelial activation, as indicated by the increased expression of activation markers like CD54 and CD62e. medchemexpress.com Furthermore, STS inhibits the proliferation of endothelial cells and induces apoptosis, or programmed cell death. researchgate.netmedchemexpress.com

Research has shown that at sub-lytic concentrations, STS can induce morphological changes in endothelial cells, including cell shrinkage and the formation of blebs. researchgate.net Studies have also investigated the apoptotic effects of STS on endothelial cells, noting that at concentrations ranging from 0.075% to 0.15%, both early and late apoptosis are observed. researchgate.net This apoptotic process involves the activation of caspases 3, 8, and 9. researchgate.net

Cell LineSTS ConcentrationObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)Not specifiedIncreased expression of CD54 and CD62e medchemexpress.com
Mouse Endothelial Tumor (EOMA) CellsNot specifiedInhibition of proliferation and induction of apoptosis medchemexpress.com
Human Umbilical Vein Endothelial Cells (HUVECs)0.075% - 0.15%Induction of apoptosis researchgate.net
Human Umbilical Vein Endothelial Cells (HUVECs)0.1%Cell death within 15 minutes plasticsurgerykey.com
Human Umbilical Vein Endothelial Cells (HUVECs)<0.005%Cells remained alive after 60 minutes plasticsurgerykey.com
Great Saphenous Vein Endothelial Cells1%86.3% endothelial cell loss nih.gov
Great Saphenous Vein Endothelial Cells3%92.2% endothelial cell loss nih.gov

Coagulation Pathway Modulation and Thrombus Formation

The destruction of the endothelial layer by this compound exposes the underlying components of the vessel wall, which in turn activates the coagulation cascade and leads to the formation of a thrombus.

The complete destruction of the endothelium by STS results in the exposure of subendothelial collagen fibers. plasticsurgerykey.comresearchgate.netscience.govthoracickey.comphlebolymphology.org This exposure is a critical event that initiates the intrinsic pathway of blood coagulation by activating Factor XII. plasticsurgerykey.comphlebolymphology.org The exposed collagen triggers platelet aggregation and adherence, leading to the release of platelet-related factors. plasticsurgerykey.comphlebolymphology.org This cascade of events ultimately leads to the local release of fibrinogen and the formation of a thrombus. taylorandfrancis.com While the goal of sclerotherapy is to produce endothelial damage with minimal thrombus formation, some level of thrombosis is an expected consequence of collagen exposure. researchgate.netthoracickey.comnih.gov Interestingly, high concentrations of STS can interact with blood to precipitate an insoluble complex of fibrinogen and Apo lipoprotein B. phlebolymphology.org Furthermore, in vitro studies have shown a trimodal effect on clot formation, where low concentrations of STS (0.075-0.1%) form strong clots, while higher concentrations (≥0.3%) inhibit clot formation and can destroy fibrinogen at concentrations of 0.6% or higher. nih.gov

Studies on Hypercoagulable State Induction

Diluted concentrations of this compound have been shown to induce a hypercoagulable state. karger.comt3db.canih.gov This prothrombotic effect is a key component of its sclerosing action. The mechanism behind this induction is believed to be multifaceted, involving interactions with various components of the coagulation cascade. nih.gov

One of the primary ways STS is thought to promote a hypercoagulable environment is through its effects on the vascular endothelium. Brief exposure to even low concentrations of STS can effectively strip the endothelial lining of blood vessels. nih.gov This denudation of the endothelium exposes the underlying subendothelial collagen and other thrombogenic components of the extracellular matrix. plasticsurgerykey.comtaylorandfrancis.com The exposure of these elements provides a surface for platelet adhesion and activation, as well as the initiation of the intrinsic coagulation pathway, thereby contributing to a localized hypercoagulable state.

Exploration of Inhibition of Anticoagulant Proteins (e.g., Protein C, Protein S, Antithrombin)

A significant contributor to the hypercoagulable state induced by this compound is its inhibitory effect on key anticoagulant proteins. karger.com Naturally occurring anticoagulant proteins such as Protein C, Protein S, and antithrombin play a crucial role in regulating the coagulation cascade and preventing excessive thrombosis. nih.gov

Studies have indicated that STS can selectively inhibit these vital proteins. karger.comnih.gov In vitro investigations have demonstrated that at higher concentrations (greater than 0.6%), STS can significantly destroy Protein C, Protein S, and antithrombin. drugbank.com The proposed mechanism for this is the denaturation of these proteins by the detergent action of STS. taylorandfrancis.com By neutralizing these natural anticoagulants, STS shifts the hemostatic balance towards a pro-thrombotic state, facilitating the formation of a stable thrombus within the targeted vessel. nih.gov While some research suggests STS potentiates the anticoagulant effect of activated protein C (APC), other studies indicate a more complex, concentration-dependent interaction. drugbank.com

Examination of Platelet Aggregation Promotion

This compound also directly influences platelet function, further contributing to its sclerosing effect. t3db.canih.gov The interaction between STS and platelets is concentration-dependent. nih.gov

At lower concentrations, STS has been found to induce platelet activation. researchgate.netnih.gov This activation is characterized by the release of soluble factors like sP-selectin and von Willebrand factor, an increase in membrane-bound markers such as CD62p and CD63, and a rise in cytoplasmic calcium. nih.gov Activated platelets change shape and are more prone to aggregation, a critical step in thrombus formation. t3db.ca

However, at higher concentrations (≥ 0.1%), STS has been observed to lyse platelets completely. nih.govnih.gov Interestingly, while low concentrations of STS activate platelets, they can simultaneously inhibit agonist-stimulated platelet aggregation by suppressing the activation of glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa), a key receptor for platelet aggregation. researchgate.netnih.gov This seemingly paradoxical effect highlights the complex and concentration-dependent nature of STS's interaction with platelets.

Induction of Fibrosis and Lesion Regression Mechanisms

The ultimate goal of sclerotherapy with this compound is the induction of fibrosis and subsequent regression of the treated lesion. nih.govmedicalforummonthly.com The initial endothelial damage and thrombus formation are the precursors to this fibrotic process. nih.gov

Following the initial inflammatory response and thrombosis, a process of organization and remodeling begins. nih.gov The thrombus within the vessel lumen is gradually replaced by fibrous connective tissue. drugbank.com This process involves the infiltration of fibroblasts and the deposition of collagen, leading to the formation of a fibrous cord that permanently occludes the vessel. karger.com The shrinkage and eventual disappearance of the lesion are the macroscopic results of this underlying fibrotic transformation. nih.govresearchgate.net This controlled induction of fibrosis is the cornerstone of the therapeutic efficacy of STS in treating vascular abnormalities. medicalforummonthly.comresearchgate.net

Comparative Mechanistic Analyses with Alternative Sclerosing Agents

The mechanism of action of this compound can be better understood when compared with other sclerosing agents, which are broadly categorized into detergents, osmotic agents, and chemical irritants. karger.comtaylorandfrancis.com

Detergents:

Polidocanol (B41958) (POL): Like STS, polidocanol is a detergent sclerosant that causes endothelial cell death by disrupting the cell membrane. karger.comnih.gov It achieves this through a "protein theft denaturation" mechanism. taylorandfrancis.com However, studies have shown some key differences. High concentrations of STS cause significant destruction of anticoagulant proteins, whereas polidocanol has a milder effect. drugbank.com Polidocanol is also considered less caustic to the skin than STS. nih.gov While both activate platelets at low concentrations, they can also inhibit aggregation. researchgate.net

Sodium Morrhuate and Ethanolamine Oleate: These are other detergent sclerosants. karger.com Their mechanism is also based on endothelial damage. medscape.com

Osmotic Agents:

Hypertonic Saline and Dextrose: These agents work by creating a hyperosmotic environment that dehydrates endothelial cells, leading to their destruction. karger.commedscape.com Unlike detergents, their primary mechanism is not direct protein denaturation but rather a shift in water balance. karger.com Hypertonic saline is a naturally occurring substance, which is an advantage, but it can be painful upon injection. karger.commedscape.com

Chemical Irritants:

Chromated Glycerin and Polyiodinated Iodine: These agents cause direct caustic destruction of the endothelium. medscape.com

Ethanol (B145695): As a chemical irritant, ethanol induces fibrinoid necrosis and affects most tissues it comes into contact with. nih.gov

Bleomycin (B88199): This is a chemotherapeutic agent that also acts as a sclerosing agent, inducing inflammation and fibrosis. compva.com

The following table provides a comparative overview of the mechanisms of different sclerosing agents:

Sclerosing Agent CategoryExample(s)Primary Mechanism of Action
Detergents This compound, PolidocanolDisrupts endothelial cell membrane through protein denaturation. taylorandfrancis.com
Osmotic Agents Hypertonic Saline, DextroseDehydrates endothelial cells by creating a hyperosmotic environment. karger.com
Chemical Irritants Ethanol, Bleomycin, Chromated GlycerinCauses direct caustic destruction of the endothelium. medscape.com

Advanced Research in Therapeutic Applications of Sodium Tetradecyl Sulfate

Venous and Lymphatic System Disorders

Sodium tetradecyl sulfate (B86663) is widely employed in the management of disorders affecting the venous and lymphatic systems. Its primary application in this domain is sclerotherapy, a procedure that involves injecting the sclerosant directly into the abnormal vessels. nih.govnih.gov

Varicose Vein Pathophysiology and Sclerotherapy Efficacy Studies

Varicose veins are dilated, tortuous veins that result from valvular incompetence, leading to venous stasis and hypertension. Sclerotherapy with agents like sodium tetradecyl sulfate aims to eliminate these problematic veins by inducing their closure and subsequent absorption by the body. compva.comnih.gov

Clinical studies have demonstrated the efficacy of this compound in treating varicose veins. Ultrasound-guided foam sclerotherapy (UGFS) with STS has become a standard and effective treatment for both minor and residual varicosities. ijsurgery.com In a study involving 78 patients with minor or residual varicose veins, UGFS with this compound resulted in the disappearance or decrease of varicose veins in all patients (100%) and a reduction or withdrawal of complaints in 96% of cases. ijsurgery.com Another prospective study of 50 patients with varicose veins treated with STS showed a good response to treatment. ijdvl.com

Comparative studies have also been conducted to evaluate the efficacy of STS against other sclerosing agents. A double-blind, randomized, controlled clinical trial (the EASI-study) compared polidocanol (B41958), this compound, and a placebo for the sclerotherapy of C1-varicose veins. cochranelibrary.comnih.gov While the study found polidocanol to be statistically superior to the placebo, it also highlighted that sclerotherapy with detergent-like sclerosants such as STS is a well-established technique. nih.gov A Cochrane review of 17 randomized studies did not find a significant difference in efficacy or tolerance between this compound and other sclerosing agents for varicose veins. has-sante.fr

The table below summarizes findings from a study on the efficacy of ultrasound-guided foam sclerotherapy with this compound for minor and residual varicosities. ijsurgery.com

OutcomePercentage of Patients
Decrease or withdrawal of complaints96%
Disappearance or decrease of varicose veins100%

Venous and Lymphatic Malformation Management Research

Venous and lymphatic malformations are congenital anomalies of the vascular system. nih.govnih.gov Sclerotherapy with this compound is a primary treatment modality for these conditions, offering a less invasive alternative to surgery. nih.govajronline.org

Research indicates that STS is effective in treating both venous and lymphatic malformations. nih.gov In a study of 21 patients with symptomatic hemangiomas and venous malformations, percutaneous injection of this compound was beneficial in 86% of cases. ajronline.org Another study focusing on venous malformations of the oral cavity found that sclerotherapy with STS resulted in a moderate to complete response in a significant percentage of patients. medicalforummonthly.com

The efficacy of STS foam sclerotherapy was evaluated in a study of 207 patients with venous malformations, where 74.8% of patients achieved some form of efficacious outcome. ucl.ac.uknih.gov

Macrocystic lymphatic malformations are characterized by large, fluid-filled cysts. Sclerotherapy is a frequently used treatment for these lesions. ahajournals.org Studies have shown that sclerosing agents, including this compound, are effective in managing macrocystic LMs. ahajournals.orgcompva.com

A retrospective study evaluating the efficacy of doxycycline (B596269) and this compound in pediatric head and neck lymphatic malformations found that macrocystic lesions had a significantly higher resolution rate (95.2%) compared to microcystic or mixed lesions. nih.gov This suggests that sclerotherapy with agents like STS is particularly effective for this type of malformation. Other agents used for macrocystic LMs include OK-432, doxycycline, and bleomycin (B88199). compva.comahajournals.org

The table below presents the resolution rates of different types of lymphatic malformations treated with sclerotherapy, including this compound. nih.gov

Lesion TypeResolution Rate
Macrocystic95.2%
Microcystic/Mixed< 95.2% (statistically significant difference)

Microcystic lymphatic malformations consist of small, interconnected channels and are often more challenging to treat than their macrocystic counterparts. ahajournals.org While sclerotherapy is also employed for microcystic LMs, the response rates can be lower. ahajournals.org

Research suggests that while agents like bleomycin may be preferred for microcystic areas, this compound is also used. ahajournals.orgcompva.com One study on pediatric head and neck lymphatic malformations indicated that the outcomes for microcystic lesions were less favorable than for macrocystic lesions when treated with sclerotherapy using agents including STS. nih.gov However, another study found that the results in microcystic lesions were similar to those in macrocystic lesions. researchgate.net For lymphangioma circumscriptum, a type of microcystic lymphatic malformation, sclerotherapy with 1% this compound has been reported as a successful minimally invasive treatment option. nih.gov

Venous malformations in the head and neck region present unique challenges due to the complex anatomy and cosmetic implications. nih.gov Sclerotherapy with this compound is a common treatment approach for these lesions. nih.govnih.gov

A systematic review and meta-analysis of 37 studies involving over 2,000 patients found that percutaneous sclerotherapy is a safe and effective treatment for venous malformations of the head, neck, and face. nih.govneurointervention.orgelsevierpure.com In this analysis, this compound had a complete cure rate of 55.5%. nih.govneurointervention.orgelsevierpure.com Another case series of 13 patients with head and neck venous malformations treated with 3% STS reported a complete or good response in over 60% of patients. nih.gov A larger study with 345 patients demonstrated that sclerotherapy with STS effectively reduced the size of venous malformation lesions, with a 50% reduction in size reported for 95.6% of patients based on clinical assessment and 67.3% based on imaging. nih.govresearchgate.net

The following table summarizes the response rates to STS sclerotherapy for head and neck venous malformations from a case series. nih.gov

Response to TreatmentPercentage of Patients
Complete Response30.8%
Good Response30.8%
Moderate Response15.4%
Mild Response15.4%
No Response7.7%

Orbital lymphaticovenous malformations are rare, benign vascular lesions that can cause significant symptoms, including proptosis and vision loss. nationwidechildrens.orgnih.gov Sclerotherapy has emerged as a primary treatment modality, offering a less invasive alternative to surgery. nationwidechildrens.orgiosrjournals.org

This compound is one of the sclerosing agents used for these challenging lesions. iosrjournals.org A large single-center study on sclerotherapy for macrocystic orbital lymphatic malformations using STS reported a reduction in maximal lesion diameter of ≥50% in all 29 patients, with complete radiological resolution in 51.7%. researchgate.net Visual acuity improved in 78.2% of the patients who had decreased vision at presentation. researchgate.net Another case report detailed the successful treatment of an orbital lymphatic malformation using foam sclerotherapy with 3% STS, resulting in complete regression of the malformation. nih.govekjo.org For macrocystic lesions, a combination of this compound and ethanol (B145695) has been used, while doxycycline has been used for microcysts. researchgate.net

The table below shows the outcomes of sclerotherapy with this compound for macrocystic orbital lymphatic malformations in a study of 29 patients. researchgate.net

OutcomeResult
Reduction in Maximal Lesion Diameter≥50% in all patients
Complete Radiological Resolution51.7% of patients
Improvement in Visual Acuity (in affected patients)78.2% of patients

Hemangioma Therapeutic Investigations

This compound has been investigated as a primary and adjunctive treatment for hemangiomas, which are benign vascular tumors. Research has explored its efficacy in different types of hemangiomas, particularly in the oral cavity and in infants and children.

Intralesional sclerotherapy with 3% this compound has been shown to be an effective treatment for oral hemangiomas. researchgate.netnih.govnih.gov In a study of 20 cases of oral hemangioma, all patients showed regression of the lesion with minimal complications. nih.gov Another study involving 24 patients with oral hemangiomas treated with 3% STS reported regression in all cases, with only two instances of partial regression. nih.gov A comparative study of intralesional 3% this compound and hot water for oral cavity hemangiomas concluded that STS was superior in terms of response, percentage of size reduction, and the time taken for the reduction. researchgate.net In this case series, 80% of patients treated with 3% STS showed a good to complete response. researchgate.net The efficacy of the treatment was noted to be higher in lesions smaller than 2.5 cm. researchgate.net

A study evaluating percutaneous sclerosis therapy with this compound for symptomatic hemangiomas and venous malformations in 21 patients, ranging in age from 13 months to 24 years, found the treatment to be beneficial in 86% of the patients. nih.govresearchgate.net Specifically, five out of the six patients with hemangiomas had a beneficial response to the therapy. nih.govresearchgate.net The treatment was administered either alone or prior to surgery. researchgate.net

The use of 3% this compound as a sclerosing agent for facial hemangiomas has been described as a safe treatment with acceptable results, often serving as a preparatory step for potential future surgery to correct any residual deformity. globalauthorid.com

Interactive Data Table: Research Findings in Hemangioma Treatment with this compound

Study Focus Number of Patients STS Concentration Key Findings Reference
Oral Hemangioma 20 3% All cases showed regression of lesions. nih.gov
Oral Hemangioma 24 3% All cases showed regression, with 2 having partial regression. nih.gov
Oral Cavity Hemangioma 20 (10 in STS group) 3% STS was superior to hot water in response and size reduction; 80% had good to complete response. researchgate.net
Symptomatic Hemangiomas and Venous Malformations 21 (6 with hemangiomas) Not specified 86% of patients had a beneficial response, including 5 of 6 hemangioma patients. nih.govresearchgate.net
Facial Hemangiomas Case Report 3% Safe treatment with acceptable results, good preparation for potential surgery. globalauthorid.com

Dermatological and Mucosal Lesions

The off-label use of this compound in dermatology is extensive, with research demonstrating its efficacy in a variety of vascular and cystic lesions. nih.gov

Telangiectasias and Reticular Vein Sclerotherapy Research

Sclerotherapy with detergent-like sclerosants such as this compound is a well-established technique for treating telangiectasias and reticular veins. nih.gov A double-blind, randomized, comparative clinical trial involving 316 patients assessed the efficacy of 0.5% polidocanol, 1% STS, and a placebo for telangiectasias, and 1% polidocanol, 1% STS, and a placebo for reticular veins. nih.gov The study found that while both polidocanol and STS were effective, patient satisfaction was significantly higher with polidocanol. nih.gov Another comparative trial involving 13 patients treated with either 0.25% STS or 72% glycerin for telangiectatic leg veins found that glycerin demonstrated a more rapid clearance of the treated vessels. researchgate.net

Pyogenic Granuloma and Cherry Angioma Sclerotherapy Studies

Intralesional sclerotherapy with this compound has emerged as a promising treatment for pyogenic granulomas, which are benign vascular tumors of the skin and mucous membranes. nih.govoncolife.com.uanih.gov Multiple studies have reported high success rates. In one uncontrolled trial with 18 patients, a 100% response rate was achieved with no recurrence. nih.gov Another study involving 40 patients with oral pyogenic granuloma showed complete regression of the lesions after one to four weekly injections. oncolife.com.ua The use of 3% this compound has been highlighted as a simple, safe, and effective office procedure for pyogenic granuloma. nih.govnih.gov

For cherry angiomas, a prospective study involving 20 patients with 100 lesions treated with intralesional 3% this compound found the treatment to be effective. nih.gov Of the 100 lesions, 42 responded to a single injection, and 44 required a second session. nih.gov

Interactive Data Table: Sclerotherapy Research in Pyogenic Granuloma and Cherry Angioma

Lesion Type Study Type Number of Patients/Lesions STS Concentration Key Findings Reference
Pyogenic Granuloma Open Uncontrolled Trial 18 patients 3% 100% response rate with no recurrence. nih.gov
Oral Pyogenic Granuloma Case Series 40 patients Not specified Complete regression in all patients after 1-4 injections. oncolife.com.ua
Pyogenic Granuloma Case Series 3 patients 3% Effective alternative to conventional methods. nih.gov
Cherry Angioma Prospective Study 20 patients (100 lesions) 3% 42 lesions responded to a single dose, 44 required a second. nih.gov

Digital Mucous Cyst, Ganglion Cyst, and Pseudocyst of the Auricle Treatment Research

Research into the use of this compound for cystic lesions has shown varied but often positive outcomes. For digital mucous cysts, an intralesional injection of 1% to 3% STS was found to be a simple and effective modality in a study of 17 patients with 20 lesions, with an 80% response rate. nih.gov

The treatment of ganglion cysts with STS has been a subject of comparative studies. In a prospective observational study of 180 patients, the recurrence rate for ganglion cysts treated with this compound was 35%. nih.govresearchgate.net This was found to be statistically higher than the recurrence rate for triamcinolone. researchgate.net Another study on wrist ganglia reported a 90% short-term resolution after one injection, but a 35% recurrence rate after three to five years. nih.gov

For pseudocysts of the auricle, case reports have demonstrated successful treatment with intralesional this compound. nih.govnih.govijdvl.comijdvl.com In one case, a 58-year-old man with a pseudocyst of the auricle was successfully treated with two injections of 1% STS after the lesion recurred following initial aspiration. ijdvl.com Another case report also documented the successful use of intralesional STS for this condition. nih.gov

Kaposi Sarcoma and Angiokeratoma of Fordyce Therapeutic Inquiries

Intralesional this compound has been investigated as a palliative treatment for Kaposi sarcoma, an angioproliferative disease. nih.govnih.gov A case report detailed the treatment of a 96-year-old woman with cutaneous Kaposi sarcoma using intralesional 3% STS, which resulted in a good response in both nodular and plaque-like lesions. nih.gov A double-blind, randomized clinical trial compared the efficacy of intralesional vinblastine (B1199706) with 3% STS for the treatment of oral Kaposi's sarcoma in 16 HIV-infected patients. nih.govresearchgate.net The study concluded that both agents were adequate for the management of oral Kaposi sarcoma, with STS offering the benefits of low cost and ease of use. nih.govresearchgate.net In this trial, four out of eight patients treated with STS had partial responses. researchgate.net

For angiokeratoma of Fordyce, a benign vascular lesion, sclerotherapy with STS has been explored as a therapeutic option. nih.govnih.govresearchgate.netkstudy.comresearchgate.netthepmfajournal.comijdvl.com A recent case report from 2024 detailed the successful treatment of a 46-year-old male with scrotal angiokeratomas using 3% STS, achieving complete resolution after two sessions. nih.govkstudy.comresearchgate.netthepmfajournal.com Another report mentioned the successful use of 0.25% this compound in treating these lesions. medscape.com

Verruca Treatment Research

The use of this compound for the treatment of verrucae (warts) has been explored, with research suggesting it may be an effective alternative for recalcitrant cases. nih.gov A retrospective study compared the efficacy of intralesional cidofovir (B1669016) to intralesional this compound for recalcitrant common warts in 45 patients. nih.gov The study found a significantly higher complete wart removal rate in the cidofovir group (90.91%) compared to the STS group (26.09%). nih.gov

Hemorrhoid Sclerotherapy Research

Sclerotherapy is a well-established, minimally invasive treatment for first and second-degree hemorrhoids. ijsurgery.com It is often performed in an outpatient setting and is generally well-tolerated by patients. ijsurgery.commdpi.com The procedure involves injecting a sclerosing agent, such as this compound, into the submucosa at the base of the hemorrhoids. researchgate.net This induces a fibrotic reaction that reduces blood flow and alleviates symptoms like bleeding and prolapse. scispace.com

Recent research has focused on comparing the efficacy of this compound with other sclerosing agents and refining the delivery techniques. One study compared 3% this compound to 5% phenol (B47542) in almond oil for treating early internal hemorrhoids. scispace.com The study, involving 120 patients, found that while both agents were effective in managing prolapse and other symptoms, phenol demonstrated superior efficacy in controlling bleeding after two weeks. scispace.com

Another area of investigation is the use of foam sclerotherapy, which is believed to enhance the efficacy of the sclerosing agent. researchgate.net Endoscopic injection of this compound has also been explored, with one study involving 250 patients with grade II-IV internal hemorrhoids reporting resolution of bleeding, pain, and prolapse in all patients within a maximum of two sessions. mdpi.comresearchgate.net This method is considered safe and effective, with a low rate of complications. researchgate.net

Table 1: Comparative Efficacy of Sclerosing Agents for Hemorrhoids

Sclerosing Agent Key Research Finding
This compound (STS) Effective in treating first and second-degree hemorrhoids, with a high satisfaction rate. ijsurgery.com
5% Phenol in Almond Oil Showed greater efficacy in controlling bleeding compared to STS in one study. scispace.com
Polidocanol Foam Has demonstrated higher therapeutic success and lower recurrence and complication rates compared to rubber band ligation in some studies. wjgnet.com
Aluminum Potassium Sulfate and Tannic Acid (LATA) Found to be effective for even grade III-IV hemorrhoids. mdpi.com

Emerging and Novel Biomedical Applications

Beyond its established uses, this compound is being investigated for a variety of other biomedical applications.

Pleurodesis is a procedure to obliterate the pleural space, often performed for recurrent malignant pleural effusions. springermedizin.deresearchgate.net While talc (B1216) is a commonly used agent, research has explored this compound as an alternative. A study in a rat model compared the efficacy of STS, bleomycin, and talc powder for inducing pleurodesis. springermedizin.deresearchgate.net The results indicated that STS induced greater inflammation and mesothelial hyperplasia compared to talc and bleomycin. springermedizin.de In terms of fibrosis, STS was more potent than talc but less so than bleomycin. springermedizin.deresearchgate.net These findings suggest that STS is an effective agent for pleurodesis induction in animal models, though further research is needed to establish its safety and efficacy in humans. springermedizin.deresearchgate.net

Lateral malleolar bursitis, an inflammation of the bursa over the outer ankle bone, can be a painful condition. nih.govelsevierpure.com Sclerotherapy with this compound has emerged as a promising, minimally invasive treatment option. nih.govelsevierpure.comresearchgate.net A study evaluated the clinical outcomes of STS sclerotherapy in 20 patients. nih.govelsevierpure.com After aspirating the bursal fluid, STS was injected into the sac. nih.govelsevierpure.com The results were encouraging, with 85% of patients showing a complete response and 15% a partial response. nih.govelsevierpure.com Patients also reported significant improvement in physical component scores of the SF-36 survey. nih.govelsevierpure.com The treatment was found to be both effective and safe, with only minor, transient side effects reported. nih.govelsevierpure.com

Table 2: Clinical Outcomes of STS Sclerotherapy for Lateral Malleolar Bursitis

Outcome Measure Result
Complete Response 85% of patients (17 out of 20) nih.govelsevierpure.com
Partial Response 15% of patients (3 out of 20) nih.govelsevierpure.com
SF-36 Physical Component Score Improved from a median of 62.2 to 70.0 (p < 0.05) nih.govelsevierpure.com
Major Complications None reported nih.govelsevierpure.com

Parastomal varices, which are dilated veins around an intestinal stoma, can be a serious complication in patients with portal hypertension, leading to significant bleeding. nih.govatsjournals.org While transjugular intrahepatic portosystemic shunt (TIPS) is a common treatment, it has a notable rebleeding rate. science.govnih.gov Consequently, transvenous obliteration using this compound foam sclerosis is being explored as an alternative or adjunctive therapy. science.govnih.govthieme-connect.de

Case reports and small case series have demonstrated the feasibility and effectiveness of this approach. nih.govnih.gov One technique involves the direct ultrasound-guided percutaneous injection of STS into the bleeding varices. nih.gov Another simplified technique relies on ultrasound transducer compression of the draining systemic veins to confine the sclerosant within the varices, minimizing the need for additional equipment like balloons or coils. science.govnih.gov In a study of four patients, this method achieved technical success in all cases with no procedural complications or rebleeding during a mean follow-up of 17 months. science.govnih.gov

The potential role of this compound in regenerative medicine, particularly in bone healing, is an area of early investigation. One study explored the creation of emulsions of STS with vancomycin, noting their potential bone regenerative properties for treating osteomyelitis and improving bone healing. researchgate.net The fundamental principle of regenerative medicine is to use a combination of scaffolds, cells, and bioactive molecules to repair or replace damaged tissues. nih.govmdpi.com Mesenchymal stem cells (MSCs) are often used due to their ability to differentiate into various cell types, including osteoblasts, the cells responsible for new bone formation. nih.gov While the direct application of STS in bone regeneration is not yet established, its properties as a detergent sclerosant could potentially be harnessed to devitalize tissues or create specific microenvironments that influence cellular behavior in a controlled manner. For instance, devitalized cartilage matrix has been shown to induce bone formation. maastrichtuniversity.nl Further research is needed to explore how STS might be integrated into these complex regenerative strategies.

Preclinical and Translational Research Investigations

In Vitro Studies and Cellular Assays

In vitro studies have demonstrated that sodium tetradecyl sulfate (B86663) (STS) induces the activation of endothelial cells. medchemexpress.comnih.gov Specifically, sublytic concentrations of STS, ranging from 0.075% to 0.3%, have been shown to increase the expression of the activation markers CD62e (E-Selectin) and CD54 (ICAM-1) on cultured human umbilical vein endothelial cells (HUVECs). nih.gov This indicates a pro-inflammatory response of the endothelium upon exposure to the sclerosant. nih.gov

Furthermore, treatment with STS leads to the release of endothelial microparticles. nih.gov This release is a key indicator of endothelial injury and activation. nih.gov Concurrently, a decrease in the expression of CD105 (endoglin) has been observed in HUVECs treated with STS, suggesting an alteration in endothelial cell signaling pathways related to angiogenesis and vascular remodeling. nih.gov

MarkerEffect of Sodium Tetradecyl SulfateCell Type
CD62e (E-Selectin) Increased ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)
CD54 (ICAM-1) Increased ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)
CD105 (Endoglin) Decreased ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)
Endothelial Microparticles Increased ReleaseHuman Umbilical Vein Endothelial Cells (HUVECs)

This table summarizes the effects of this compound on endothelial cell markers and particle release as observed in in vitro studies.

This compound has been shown to inhibit the proliferation of murine hemangioendothelioma (EOMA) cells. medchemexpress.comnih.gov This anti-proliferative effect is a key aspect of its mechanism of action. nih.gov

In addition to inhibiting cell growth, STS induces apoptosis, or programmed cell death, in these tumor cells. medchemexpress.comnih.gov This is evidenced by an increased exposure of phosphatidylserine (B164497) on the cell surface and the activation of caspase-3, a critical executioner caspase in the apoptotic pathway. nih.gov The induction of apoptosis is a significant finding, highlighting the cytotoxic potential of STS against endothelial tumor cells. medchemexpress.comnih.gov

This compound exhibits lytic activity against various blood cells and endothelial cells. nih.gov In whole blood, hemolysis (the rupture of red blood cells) occurs at STS concentrations greater than 0.25%. nih.gov Similar concentrations also lead to the lysis of platelets and endothelial cells. nih.gov

Interestingly, the lytic effect of STS is significantly reduced by the presence of serum albumin, suggesting a protective role of plasma proteins. nih.gov At lower concentrations, STS can induce the formation of platelet-derived microparticles (PDMP), while at higher concentrations, it destroys these microparticles. nih.gov The lytic activity of STS on different blood cell types shows varying degrees of vulnerability, with platelets being the most susceptible, followed by leukocytes and then erythrocytes. nih.gov

Cell TypeLytic Effect of this compound
Erythrocytes Lysis occurs at concentrations >0.25% in whole blood. nih.gov
Platelets Lysis occurs at concentrations similar to those causing hemolysis. nih.gov More sensitive to lysis than other blood cells. nih.gov
Endothelial Cells Lysis occurs at concentrations similar to those causing hemolysis. nih.gov
Leukocytes Susceptible to lysis, with neutrophils being the most affected among leukocytes. nih.gov

This table outlines the lytic effects of this compound on different cell types as documented in in vitro research.

This compound, a known contaminant in some commercial preparations of sodium dodecyl sulfate (SDS), can influence the mobility of polypeptides in SDS-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov This alteration in mobility can be utilized to separate and identify proteins that would otherwise co-migrate. nih.gov

Furthermore, the presence of STS can be advantageous in immunoblotting techniques. nih.gov It has been shown to help in detecting additional immunobands that might not be visible with certain brands of SDS that can reduce or eliminate the immunosignal from some polypeptides. nih.govsupp.ai However, it is important to note that other contaminants in commercial SDS can lead to a loss of antigenicity that cannot be recovered. nih.govsupp.ai More recent studies have also explored the use of this compound and sodium hexadecyl sulfate in capillary gel electrophoresis to minimize protein aggregation artifacts, particularly for monoclonal antibodies, leading to more accurate purity assessments. researchgate.netresearchgate.net

Animal Model Investigations

Studies in rat models have investigated the effects of intravenous (i.v.) and intraperivenous (i.v. + p.v.) injections of this compound into the femoral vein. nih.gov Intravenous injections of STS were found to produce a solid occlusion of the vein in a significant number of cases after 30 days. nih.gov

When administered both intravenously and perivenously, STS resulted in a statistically significant number of solid vein occlusions at 48 hours, 7 days, and 30 days. nih.gov This combined injection method also led to marked inflammation of the surrounding muscle tissue, with signs of focal necrosis observed at 48 hours and 7 days. nih.gov These findings indicate that while effective in occluding veins, the perivenous application of STS can induce significant local tissue inflammation and necrosis. nih.gov Further studies in rats have shown that intravenous injection of STS can induce a muscle inflammatory response and has a vein-blocking effect in the femoral vein. medchemexpress.commedchemexpress.com

Muscle Inflammatory Response and Vein Occlusion Models

In preclinical studies using rat models, this compound (STS) has been shown to induce a muscle inflammatory response and effectively occlude veins. medchemexpress.commedchemexpress.com Intravenous administration of 1% STS into the femoral vein of rats resulted in a significant inflammatory reaction within the surrounding muscle tissue and led to a solid occlusion of the vein. medchemexpress.commedchemexpress.com This demonstrates the compound's potent sclerosing and inflammatory properties, which are fundamental to its mechanism of action in venous ablation.

Exudative Skin Necrosis Models

Subcutaneous injection of 1% this compound in rat models has been demonstrated to cause exudative skin necrosis. medchemexpress.commedchemexpress.com This outcome highlights the cytotoxic nature of STS and its potential to cause tissue damage if extravasated during clinical use. Further research in Sprague-Dawley rats evaluated interventions to prevent necrosis following intradermal injections of 3% STS. nih.gov In these models, the administration of hyaluronidase (B3051955) was found to be an effective countermeasure, significantly reducing the incidence and size of necrotic ulcers. nih.gov Conversely, infiltrating the area with 0.9% sodium chloride was associated with larger ulcers. nih.gov

Evaluation of Mechanochemical Ablation Efficacy in Vascular Models

Mechanochemical ablation (MOCA), which combines mechanical injury with the chemical action of a sclerosant, has been evaluated in various vascular models. In an ex vivo model using human great saphenous veins, MOCA with 3% this compound demonstrated significantly greater tissue destruction compared to liquid sclerotherapy alone. nih.gov Histological analysis confirmed that MOCA not only damages the endothelium but also creates lesions in the medial layer of the vein wall, allowing for deeper penetration of the sclerosant. nih.govreading.ac.uk This resulted in a more extensive reduction in endothelial (CD31) and smooth muscle cell (α-actin) markers up to a depth of 600 μm. nih.gov

In a caprine (goat) model, the combination of mechanical ablation with the ClariVein® catheter and 1.5% STS resulted in complete occlusion of the lateral saphenous vein in all subjects, a statistically significant improvement over injection sclerotherapy alone. clarivein.comnih.gov Histological examination revealed total fibrotic sealing and extensive collagen production in the veins treated with MOCA. clarivein.comnih.gov These findings support the synergistic effect of mechanical and chemical ablation in achieving durable vein occlusion. Studies also show that balloon denudation prior to foam sclerotherapy with both 1% and 3% STS increased endothelial cell loss but did not enhance injury to the tunica media. nih.gov

Efficacy of Mechanochemical Ablation with this compound
ModelSTS ConcentrationKey FindingsReference
Ex Vivo Human Great Saphenous Vein3%Deeper penetration of sclerosant and greater tissue destruction compared to sclerotherapy alone. nih.gov
Caprine Lateral Saphenous Vein1.5%100% occlusion rate with total fibrotic sealing and extensive collagen production. clarivein.comnih.gov
Human Great Saphenous Vein (with balloon denudation)1% and 3%Increased endothelial cell loss but no enhanced tunica media injury. nih.gov

Biocompatibility and Material Interactions

Development and Characterization of Chitosan-Sodium Tetradecyl Sulfate Hydrogels

Injectable, radiopaque chitosan-based hydrogels containing this compound have been developed to combine the properties of a blood flow occlusion agent with an endothelial ablation agent. nih.govresearchgate.net These hydrogels are formed by mixing a chitosan (B1678972) solution with a gelling agent, and they exhibit rapid gelation and good mechanical properties. nih.govsigmaaldrich.com

The characterization of these hydrogels through rheometry has shown that they possess initial storage moduli greater than 800 Pa, which increases over time. nih.gov Scanning electron microscopy reveals a porous structure with interconnected pores, which is essential for nutrient and waste permeability. mdpi.com The viscosity achieved with the combination of chitosan and 3% STS allows for better control during injection and promotes longer vascular occlusion. ebi.ac.uk These hydrogels are compatible with microcatheter injection and can effectively occlude flow up to physiological pressures in vitro. nih.gov Preclinical evaluation in canine models has demonstrated their potential as effective embolizing and sclerosing agents for endovascular therapies, particularly in the treatment of endoleaks. nih.govnih.govresearchgate.net

Characterization of Chitosan-Sodium Tetradecyl Sulfate Hydrogels
PropertyFindingReference
GelationRapid nih.gov
Mechanical PropertiesInitial storage moduli > 800 Pa, increasing with time nih.gov
InjectabilityCompatible with microcatheter injection nih.gov
EmbolizationOccludes flow up to physiological pressure in vitro nih.gov
MicrostructurePorous with interconnected pores mdpi.com

Interactions with Plasma Components and Attenuation of Lytic Effects

This compound, as an anionic detergent, interacts significantly with plasma components, which can modulate its lytic effects. nih.gov In vitro studies have shown that STS binds to albumin and α-globulins, with binding to albumin accounting for approximately 62.6% and α-globulins for 30.7%. lorenzotessari.it This interaction with blood proteins can lead to the deactivation of the sclerosant. phlebolymphology.org

The lytic effects of STS on erythrocytes, platelets, and endothelial cells are attenuated by the presence of albumin and other plasma components. lorenzotessari.it High concentrations of STS can precipitate an insoluble complex of fibrinogen and Apo lipoprotein B. phlebolymphology.org Furthermore, STS can induce platelets to release serotonin, a potent vasoconstrictor, which may contribute to a more prolonged occlusion. phlebolymphology.org Being an anionic detergent, STS can denature the tertiary structure of most proteins, including clinically relevant clotting factors, which may contribute to its procoagulant effects. nih.govdrugbank.com

Counterion Association with Ionic Pharmaceutical Compounds

The interaction between ionic surfactants and pharmaceutical compounds is a critical area of research, as it can significantly influence the formulation's stability and efficacy. Studies have explored the association of the anionic surfactant this compound (STS) with ionic drugs, which act as organic counterions.

Research using conductivity, fluorescence, and UV spectrophotometry has investigated the association of STS with the antihistaminic drugs diphenhydramine (B27) hydrochloride (DPC) and chlorpheniramine (B86927) maleate (B1232345) (CPM). acs.orgnih.gov These ionic drugs can alter the micellization properties of STS. nih.gov The presence of DPC and CPM was found to promote the formation of premicellar aggregates of STS. acs.orgnih.gov

Using the modified Corrin–Harkins approach, the counterion binding values (B) for STS in the presence of these drugs were determined in an aqueous medium at 25°C. The value was assessed at 0.300 for DPC and 0.379 for CPM. acs.orgresearchgate.net The binding of these organic counterions to the surfactant micelles is driven primarily by electrostatic interactions, which leads to a more spontaneous micellization process. researchgate.netacs.org As the concentration of DPC and CPM increases, the critical micelle concentration (CMC) of STS decreases. nih.gov

Further analysis using differential absorbance spectra helped to determine the binding constants (Kb) and partition coefficients (Kx) for the drugs within the STS micelles. acs.orgresearchgate.net The findings indicated that CPM molecules are associated with the Palisade layer of the STS micelles, while DPC molecules bind to the Stern layer. acs.orgnih.gov Spectral studies also revealed three isosbestic points for CPM and one for DPC in the presence of STS micelles, confirming that CPM exhibits stronger binding to the micelles than DPC. researchgate.netresearchgate.net This enhanced micellization capability in the presence of ionic drugs could be beneficial for developing pharmaceutical formulations. acs.orgnih.gov

Table 1: Binding and Partitioning Data of Pharmaceutical Counterions with this compound (STS) Micelles

Ionic Drug CompoundBinding Constant (Kb)Partition Coefficient (Kx)Location in Micelle
Diphenhydramine Hydrochloride (DPC)2.232286.64Stern Layer
Chlorpheniramine Maleate (CPM)2.8373209.21Palisade Layer

Data sourced from ACS Omega and PubMed Central. acs.orgresearchgate.net

Micelle Formation Dynamics and Stability in Aqueous Systems

This compound, as an anionic surfactant, self-assembles into spherical aggregates known as micelles in aqueous solutions above a specific concentration called the critical micelle concentration (CMC). science.govscience.gov This process is a spontaneous and thermodynamically driven phenomenon, primarily resulting from hydrophobic interactions where the non-polar tetradecyl chains of the surfactant molecules move to the core of the micelle, away from the aqueous environment, while the polar sulfate head groups remain exposed to the water at the micelle's surface. nist.govacs.org The stability and characteristics of these micelles are influenced by various factors, including temperature, the presence of additives, and interactions with other molecules in the solution. science.govresearchgate.net

The addition of short-chain alcohols to aqueous solutions of this compound has a notable impact on micelle formation and characteristics. Studies conducted using microprobe fluorescence microscopy and conductometry have shown that the addition of ethanol (B145695) (5-15 vol %) or propan-1-ol (5-10 vol %) results in a lower critical micelle concentration (CMC) compared to a purely aqueous solution. science.govscience.gov

Table 2: Effect of Alcohol Additives on this compound (STS) Micelles

Alcohol AdditiveConcentration RangeEffect on CMCEffect on Micelle Size & Aggregation Number
Ethanol5-15 vol %LoweredReduced
Propan-1-ol5-10 vol %LoweredReduced

Data sourced from NASA Astrophysics Data System and Science.gov. science.gov

The interaction between surfactants and polymers, particularly polyelectrolytes, can significantly modify the self-assembly behavior of the surfactant. The effect of the polyelectrolyte poly(sodium styrene (B11656) sulfonate) (NaPSS) on mixed micelles of this compound (STS) and sodium glycodeoxycholate (SGDC) has been investigated through surface tension analysis. researchgate.netspringerprofessional.debohrium.com

In the absence of the polyelectrolyte, the mixed surfactant system of SGDC and STS demonstrates synergistic interactions, meaning the experimental CMC is lower than the ideal calculated value. researchgate.netspringerprofessional.de However, the introduction of NaPSS into the system leads to a notable change. As the concentration of NaPSS increases from 0.005% to 0.03%, the critical micellization concentration (cmc) of the STS-containing mixtures increases. researchgate.netspringerprofessional.de For instance, in the presence of 0.03% NaPSS, the minimum cmc values for the mixed system were found to be in the range of 0.833 to 1.480 mmol L⁻¹. researchgate.net This increase in CMC suggests that the polyelectrolyte inhibits micelle formation.

Furthermore, the addition of NaPSS eliminates the initial synergistic interaction between STS and SGDC, leading to the development of antagonistic behavior. researchgate.netspringerprofessional.de This shift is attributed to the electrostatic interactions between the anionic surfactant head groups and the anionic polyelectrolyte, which alters the thermodynamics of micellization. springerprofessional.dedntb.gov.ua

Table 3: Influence of Poly(sodium styrene sulfonate) (NaPSS) on the Critical Micelle Concentration (cmc) of STS-Containing Mixed Micelles

NaPSS ConcentrationEffect on CMCNature of Interaction
0% (Water only)Baseline (Experimental CMC < Ideal CMC)Synergism
0.005% - 0.03%IncreasedAntagonism

Data sourced from Springer Professional and ResearchGate. researchgate.netspringerprofessional.de

Clinical Research and Outcomes Assessment

Efficacy Evaluation in Diverse Clinical Contexts

Assessment of Resolution Rates and Clinical Improvement Scores

Sodium tetradecyl sulfate (B86663) has demonstrated significant efficacy in the treatment of various vascular conditions, as measured by resolution rates and clinical improvement scores.

In the treatment of venous malformations (VMs), foam sclerotherapy with STS has been shown to be effective. One study reported a positive response of 49.5% in pain reduction and 52.7% in mass reduction. nih.gov The numerical rating scale (NRS) for pain improved from a mean of 4.36 to 1.74, and the VM mass volume decreased to an average of 41.7% of its initial size. nih.gov Another study found that for venous malformations of the head and neck, STS had a complete cure rate of 55.5%. neurointervention.org For venous malformations in general, sclerotherapy with STS has been associated with excellent to good results in approximately 61.6% of patients.

For the treatment of lateral malleolar bursitis of the ankle, STS sclerotherapy resulted in a complete response in 85% of patients and a partial response in 15%. nih.gov This was accompanied by a significant improvement in the 36-item short form survey (SF-36) physical component scores. nih.gov

In the context of varicose veins, ultrasound-guided foam sclerotherapy (UGFS) with STS has led to significant improvements in the Venous Clinical Severity Score (VCSS). A study involving a rural population in Kerala, India, showed that the mean VCSS decreased from 10.7 pre-procedure to 7.6 at a two-month follow-up. This improvement of 3 to 5 points on the VCSS was observed in 44 out of 49 patients who had a good outcome from the procedure.

The EASI study, a double-blind, randomized, controlled clinical trial, compared STS with polidocanol (B41958) (POL) and a placebo for the treatment of C1 varicose veins (telangiectasias and reticular veins). cochranelibrary.comresearchgate.net At 12 weeks, the resolution rate with STS was significantly better than with placebo. researchgate.net

A study focusing on the treatment of epidermoid cysts with 1.5% STS foam is underway to determine its efficacy, with the primary endpoint being clinical resolution and histological destruction of the cyst wall. clinicaltrials.gov

Comparative Clinical Effectiveness Studies

Numerous studies have compared the clinical effectiveness of sodium tetradecyl sulfate with other sclerosing agents, most notably polidocanol (POL) and hypertonic saline.

STS vs. Polidocanol (POL):

Multiple studies have found STS and POL to have comparable efficacy in treating varicose and telangiectatic leg veins. A double-blind, prospective comparative trial treating veins of various sizes found an average improvement of 83% for both agents after a single treatment, with no statistically significant difference in efficacy. bohrium.com Another study comparing 0.25% STS with 0.75% POL for lower extremity telangiectasia also reported a similar clinical improvement score for both sclerosants. gulfdermajournal.net Histological evaluations have also suggested comparable efficacy, with 0.15% STS and 0.31% POL showing similar mild damage to the vessel wall. nih.gov

However, some studies have noted differences. In the treatment of esophageal varices, one study found no significant difference in the control of acute bleeding or the number of sessions required for variceal eradication between STS and POL. nih.gov Conversely, another prospective randomized comparison for esophageal variceal sclerotherapy concluded that while both agents were equally effective in eradicating varices (88% for both), POL was superior due to a lower incidence of complications. nih.gov The EASI study reported that significantly more patients were satisfied with POL (84% at 12 weeks) compared to STS (64% at 12 weeks) for the treatment of telangiectasias and reticular veins. researchgate.net

STS vs. Hypertonic Saline:

Historically, hypertonic saline was a common sclerosant for spider veins. sfveincenter.cominoviavein.com While effective, its use is associated with significant pain upon injection and a higher risk of ulceration if extravasated. sfveincenter.cominoviavein.commedscape.com Detergent solutions like STS and POL are generally preferred due to being less painful. sfveincenter.cominoviavein.com Independent studies have often found no definitive advantage in efficacy between STS, POL, and hypertonic saline. sfveincenter.com

STS vs. Other Agents:

A comparative trial between 0.25% STS and 72% glycerin for telangiectatic leg veins found that glycerin demonstrated a better and more rapid clearance of treated veins with fewer side effects. nih.gov In a meta-analysis of sclerotherapy for venous malformations of the head and neck, STS had the lowest complete cure rate (55.5%) compared to other agents like pingyangmycin, which had the highest (82.9%). neurointervention.org A study comparing STS with bleomycin (B88199) for low-flow craniomaxillofacial venous malformations found that bleomycin demonstrated a higher response rate. rmj.org.pk

Foam vs. Liquid Sclerotherapy:

Foam sclerotherapy, where the sclerosant is mixed with air or another gas, is considered particularly useful for larger veins. bohrium.cominoviavein.com Both STS and POL can be formulated as foam, which allows for the injection of larger veins. sfveincenter.com

Table of Comparative Efficacy Data

Safety Profile and Adverse Event Research

Localized Cutaneous Reactions and Their Mechanisms (e.g., Pain, Erythema, Swelling, Hyperpigmentation, Ulceration, Necrosis, Blistering, Telangiectatic Matting)

The use of this compound in sclerotherapy is associated with a range of localized cutaneous reactions. The mechanism of action of STS involves endothelial cell damage, which can lead to these adverse effects.

Pain, Erythema, and Swelling: Pain during injection is a noted side effect of STS. gulfdermajournal.net One study comparing STS and polidocanol found STS to be more painful during the injection. gulfdermajournal.net Following injection, erythema and swelling are common, immediate reactions.

Hyperpigmentation: Post-sclerotherapy hyperpigmentation is a known complication, with some studies reporting an incidence of up to 30% with STS. medscape.com However, findings are not always consistent. One study found that polidocanol caused more pigmentation at injection sites than STS, although the difference was not statistically significant. gulfdermajournal.net In contrast, another comparative trial with glycerin showed that STS led to a significant increase in postprocedural hyperpigmentation. nih.gov

Ulceration and Necrosis: Tissue necrosis and ulceration are serious but less common side effects, particularly if the sclerosant extravasates (leaks outside the vein). medscape.com A comparative study reported a higher risk of skin necrosis with STS compared to polidocanol. gulfdermajournal.net In a study on esophageal variceal sclerotherapy, STS was associated with a higher incidence of deep ulceration (53%) compared to polidocanol (23%). nih.gov

Telangiectatic Matting: This refers to the development of a network of fine, new blood vessels near the treated area. One clinical comparison found that STS caused more telangiectatic matting than polidocanol. gulfdermajournal.net

Blistering: While less commonly reported in recent comparative studies, blistering can occur as part of the inflammatory response or due to extravasation.

Table of Localized Cutaneous Reactions with STS

Systemic Adverse Events and Underlying Pathophysiology

While generally considered safe, systemic adverse events can occur with this compound, ranging from mild to severe.

In the context of esophageal variceal sclerotherapy, STS has been associated with a higher incidence of systemic complications compared to polidocanol. These include fever (16% vs. 4%), tachycardia (14% vs. 2%), and dysphagia (20% vs. 6%). nih.gov Another study on the same indication also reported a higher incidence of dysphagia (88% vs. 46%) and retrosternal pain (27% vs. 4%) with STS. nih.gov

Allergic reactions to this compound, including anaphylaxis, are a recognized but infrequent risk. The pathophysiology is related to an immune-mediated response to the compound.

STS and polidocanol are generally preferred over some other sclerosants because they have a very low incidence of allergic reactions. ijdvl.com However, occasional cases of anaphylaxis have been reported with STS. medscape.com The pivotal EASI trial, which included 105 patients exposed to STS, did not report any cases of anaphylaxis. fda.gov

Thromboembolic Complications (e.g., Deep Vein Thrombosis, Pulmonary Embolism)

This compound (STS) administration, particularly in sclerotherapy for varicose veins, carries a risk of thromboembolic complications, including deep vein thrombosis (DVT) and pulmonary embolism (PE). drugs.comnih.govmedicinenet.com These events can occur up to four weeks after treatment. drugs.commedent.co.nzmedsafe.govt.nz The mechanism involves the inflammatory response induced by the sclerosant within the vein, leading to thrombus formation. nih.govmedent.co.nz If this thrombus extends into the deep venous system, it can result in a DVT. drugs.com A portion of this clot can then dislodge and travel to the lungs, causing a PE. medicinenet.commedent.co.nz

Several factors can influence the risk of these complications. A thorough pre-injection evaluation of valvular competency and deep venous patency is crucial to minimize risks. drugs.comnih.gov The use of post-treatment compression may also help decrease the incidence of DVT. nih.govmedent.co.nzmedsafe.govt.nz

A prospective, observational study involving 8,056 treatments with STS foam sclerotherapy reported ten cases of DVT, with five of those patients being symptomatic. researchgate.net One case of pulmonary embolism occurred 19 days following the procedure without an identifiable DVT. researchgate.net

Neurological Events (e.g., Stroke, Transient Ischemic Attack, Visual Disturbances, Migraine/Headache)

The use of this compound, particularly as a foam, has been associated with various neurological events. These range from more common and transient symptoms like migraine and visual disturbances to severe complications such as stroke and transient ischemic attacks (TIAs). medicinenet.comresearchgate.netphlebolymphology.org

Visual disturbances often present similarly to a migraine aura and are more common with foam sclerotherapy. phlebolymphology.org Headaches and migraines are also reported as potential systemic reactions. nih.govmedent.co.nz

Stroke is a very rare but significant complication. phlebolymphology.org A review of published cases since 1994 identified 13 instances of stroke following sclerotherapy, with 9 occurring after foam sclerotherapy. phlebolymphology.org The onset can be immediate, suggested to be from paradoxical gas embolism, or delayed by a few days, potentially due to a paradoxical clot embolism. phlebolymphology.org

Hypothesis of Patent Foramen Ovale (PFO) and Microbubble Embolism

A leading hypothesis for the mechanism behind some neurological events following STS foam sclerotherapy involves the presence of a patent foramen ovale (PFO), a common cardiac shunt present in about 30% of the general population. phlebolymphology.org This opening between the atria of the heart can allow microbubbles from the foam or other particulates to bypass the pulmonary circulation and enter the arterial system, a phenomenon known as paradoxical embolism. researchgate.netphlebolymphology.org

These microbubbles, once in the arterial circulation, can travel to the brain and cause transient ischemic events or stroke. researchgate.netphlebolymphology.org Studies have shown that intravascular microbubbles can impair endothelial function, and the presence of a PFO facilitates this by allowing the transfer of microbubbles into the arterial circulation. nih.gov The association between PFO and neurological complications has led some to consider it a significant risk factor, particularly for ischemic events. researchgate.netphlebolymphology.org

While the direct causal link between microbubbles and all neurological disturbances is not definitively established, they are known to cause vasospasms, which could trigger migraine-like symptoms. phlebolymphology.org

Cardiac Toxicity Assessment (e.g., Myocardial Infarction, Takotsubo Cardiomyopathy)

Cardiac complications, although rare, have been reported in temporal relationship with this compound administration. These include myocardial infarction and Takotsubo cardiomyopathy. nih.govnih.govnih.gov

Arterial embolism, potentially caused by air embolism when STS is used as a foam or by thromboembolism, has been linked to myocardial infarction. nih.govmedicinenet.com

A case report detailed a 70-year-old woman who developed Takotsubo cardiomyopathy, also known as "apical ballooning syndrome," shortly after receiving STS injections for cosmetic sclerotherapy. nih.govnih.gov The patient experienced sudden, severe chest pain, and an electrocardiogram suggested a myocardial infarction. nih.govnih.gov However, coronary angiography was normal, and subsequent ventriculography confirmed the diagnosis of Takotsubo cardiomyopathy, with near-normal ventricular function returning within three days. nih.govnih.gov While a direct causal link cannot be definitively concluded, the temporal relationship is highly suggestive. nih.gov

Other Systemic Reactions (e.g., Nausea, Vomiting, Chest Tightness, Septicemia)

Beyond thromboembolic, neurological, and cardiac events, other systemic reactions have been associated with the use of this compound. Commonly reported mild systemic reactions include nausea, vomiting, and headache. nih.govmedent.co.nz

Chest tightness or a sensation of pressure in the chest is another reported systemic reaction. researchgate.netnps.org.au In a study of 8,056 foam sclerotherapy treatments, there were seven instances of chest pressure alone and five instances of chest pressure associated with visual disturbance. researchgate.net

More severe, albeit very rare, systemic reactions can occur. A case of septicemia with a satisfactory outcome was reported in the same large observational study. researchgate.net Anaphylactic shock is a known, though very rare, serious side effect, and deaths have been reported. medent.co.nzmedsafe.govt.nz

Identification of Risk Factors and Development of Mitigation Strategies for Adverse Events

The identification of risk factors is crucial for minimizing adverse events associated with this compound.

For Thromboembolic Events:

Risk Factors: Pre-existing valvular or deep venous incompetence, and a history of thromboembolic events. nih.govmedent.co.nz

Mitigation Strategies: Thorough pre-injection evaluation for valvular competency and deep venous patency using methods like duplex ultrasound. drugs.comnih.gov The use of adequate post-treatment compression may decrease the incidence of DVT. nih.govmedent.co.nzmedsafe.govt.nz For patients with a history of thromboembolic events, if sclerotherapy is deemed necessary, preventive anticoagulation may be considered. medent.co.nz

For Neurological Events:

Risk Factors: A history of migraine, particularly with aura, and the presence of a patent foramen ovale (PFO) or other cardiopulmonary right-to-left shunt are considered significant risk factors. phlebolymphology.orgnih.gov

Mitigation Strategies: For patients with a history of classic migraines or a known PFO, reducing initial foam volumes and considering the use of physiologic gases for foam preparation are suggested. phlebolymphology.orgnih.gov Preoperative screening for PFO and potential percutaneous closure may benefit patients with a history of cryptogenic stroke or recurrent classic migraines, although the long-term benefits of closure in this context are unknown. researchgate.netphlebolymphology.org

For Allergic Reactions:

Risk Factors: A history of allergies or a strong predisposition to them. medent.co.nz

Mitigation Strategies: A thorough allergy history should be taken. nps.org.au It is recommended to have emergency resuscitation equipment readily available. nih.govmedent.co.nz A small test dose may be administered, followed by a period of observation before proceeding with the full treatment. nih.govnih.govnih.gov

General Mitigation:

Practitioner Experience: Administration should be performed by a healthcare professional experienced in venous anatomy and proper injection technique. nih.gov

Injection Technique: Careful intravenous needle placement and the use of the minimal effective volume are important to avoid extravasation and potential tissue necrosis. nih.govmedsafe.govt.nz

Occupational Contact Dermatitis in Healthcare Professionals

While rare, there is a documented risk of occupational contact dermatitis for healthcare professionals who handle this compound. nih.govnih.govresearchgate.net This is a type IV hypersensitivity reaction that can occur from repeated contact with the substance in a sensitized individual. nih.gov

A case has been reported of a 42-year-old nurse who developed erythema and swelling on her skin after handling STS. nih.gov The condition resolved after avoiding contact with the substance. nih.govnih.govresearchgate.net This highlights the importance of protective measures, such as wearing gloves, for healthcare workers who may come into contact with STS. nih.govresearchgate.net Healthcare workers are generally at a higher risk for occupational contact dermatitis compared to other professions. nih.govnih.gov

Influence of Formulation and Administration Techniques on Adverse Event Profile

The formulation and administration of this compound (STS) significantly influence its adverse event profile. While sclerotherapy is generally considered safe, the use of STS as a foam sclerosant, as opposed to a liquid, alters the incidence of certain complications. phlebolymphology.org

Foam sclerotherapy, created by mixing the detergent sclerosant with a gas like air, offers advantages such as requiring a smaller volume of the sclerosing agent and having a homogeneous effect. medscape.com However, it is associated with unique adverse events, including visual and neurologic disturbances, and a higher likelihood of localized inflammatory reactions and hyperpigmentation. medscape.com A large prospective study involving 8,056 patients undergoing ultrasound-guided foam sclerotherapy (UGFS) with STS found that factors like the liquid-to-gas ratio, the type of gas used, and the total foam volume were significantly associated with the odds of experiencing adverse neurological events. bham.ac.uknih.gov Specifically, a history of migraine and increasing volumes of 1% STS foam were found to increase the risk of adverse events. bham.ac.uknih.gov

In contrast, a retrospective review indicated no difference in the degree or severity of hyperpigmentation between foam and liquid STS. phlebolymphology.org Similarly, a small randomized clinical trial found no significant difference in hyperpigmentation between STS and polidocanol. phlebolymphology.org The concentration of the sclerosant is also a critical factor, with higher concentrations potentially increasing the chance of phlebitis. ijsurgery.com

Table 1: Factors Influencing Adverse Events in this compound Sclerotherapy

FactorInfluence on Adverse EventsSource
Formulation (Foam vs. Liquid) Foam may lead to unique neurological and visual disturbances. medscape.com No significant difference in hyperpigmentation severity was found in one review. phlebolymphology.org phlebolymphology.orgmedscape.com
Gas Type in Foam The type of gas used in foam preparation is associated with the odds of neurological adverse events. bham.ac.uknih.gov bham.ac.uknih.gov
Liquid-to-Gas Ratio in Foam This ratio is a significant factor in the occurrence of neurological side effects. bham.ac.uknih.gov bham.ac.uknih.gov
Total Foam Volume Increasing volumes of 1% STS foam are linked to a higher risk of adverse events. bham.ac.uknih.gov bham.ac.uknih.gov
Sclerosant Concentration Higher concentrations may increase the risk of phlebitis. ijsurgery.com ijsurgery.com
Patient History A history of migraine increases the odds of neurological adverse events with foam sclerotherapy. bham.ac.uknih.gov bham.ac.uknih.gov
Role of Circulating Plasma Components in Attenuating Lytic Effects

The lytic, or cell-destroying, effects of this compound are significantly moderated by components within the blood. nih.gov In vitro studies have demonstrated that serum albumin and other plasma components can reduce the lytic impact of STS on red blood cells, platelets, and endothelial cells. nih.govresearchgate.net This attenuating effect is believed to contribute to the low incidence of thromboembolic complications seen in sclerotherapy. nih.gov

Blood proteins, particularly albumin, can bind to STS, leading to its deactivation. researchgate.net It has been shown that approximately 0.5 to 1 mL of whole blood can deactivate 1 mL of 3% this compound. phlebolymphology.org Furthermore, circulating blood cells themselves, including erythrocytes, leukocytes, and platelets, consume and deactivate detergent sclerosants like STS. researchgate.net This cellular deactivation is in addition to the neutralizing effects of plasma proteins. researchgate.net Among blood cells, platelets are the most sensitive to the lytic action of sclerosants, followed by leukocytes and then erythrocytes. researchgate.net

Patient-Reported Outcomes and Satisfaction Metrics

Patient-reported outcomes (PROs) and satisfaction are crucial for evaluating the success of treatments involving this compound. Studies have consistently shown high levels of patient satisfaction across various applications of STS.

A study comparing STS with polidocanol for varicose and telangiectatic leg veins found that patients were, on average, 70-72% satisfied with the treatment, with an average improvement of 70% in all treated vein categories for both solutions. escholarship.org In the context of hydrocele treatment, a long-term follow-up study revealed a 95% satisfaction rate among patients at a mean of 40 months post-therapy. nih.govnih.gov

For venous lake lesions treated with 0.5% STS, all patients in one study achieved complete clearance with no recurrence at a mean follow-up of 29.58 months, and no serious side effects were reported. koreamed.org A study on epidermoid cysts is also designed to assess patient satisfaction as a key outcome. clinicaltrials.gov

Table 2: Patient Satisfaction and Reported Outcomes with this compound

Condition TreatedPatient Satisfaction/Reported OutcomeSource
Venous Malformations (Head & Neck)91.0% overall patient satisfaction. neurointervention.org neurointervention.org
Wrist Ganglia61% pain relief, 71% improvement in weakness. nih.gov nih.gov
Varicose & Telangiectatic Leg Veins70-72% patient satisfaction. escholarship.org escholarship.org
Hydrocele95% patient satisfaction at 40 months follow-up. nih.govnih.gov nih.govnih.gov
Venous Lake Lesions100% complete clearance, no serious side effects. koreamed.org koreamed.org
Slow Flow Vascular MalformationsComparable improvement scores to bleomycin in overall health, pain, mobility, and other areas. myesr.org myesr.org

Long-Term Clinical Follow-up and Surveillance Studies

Long-term follow-up studies are essential for understanding the durability and lasting safety of this compound treatments.

For venous malformations of the head and neck, a meta-analysis with a mean clinical follow-up of 18.04 months found that STS had a complete cure rate of 55.5%. neurointervention.org Another study on head and neck venous malformations highlighted the need for long-term follow-up to observe sustained results. nih.gov In the treatment of tongue venous malformations, a study with a 15-year review period and a 1-year follow-up after the last treatment session found that 83% of patients showed clinical improvement. thieme-connect.com

A study on minor and residual varicose veins treated with UGFS using STS showed a 1-year follow-up success rate of 73% for complete occlusion and 21% for partial effect. ijsurgery.com Long-term surveillance is also critical for monitoring rare but serious adverse events. Deep vein thrombosis and pulmonary embolism have been reported to occur up to four weeks after STS administration. medicinenet.com

Table 3: Long-Term Outcomes of this compound Treatment

Condition TreatedFollow-up PeriodKey Long-Term FindingsSource
Venous Malformations (Head & Neck)Mean 18.04 months55.5% complete cure rate. neurointervention.org neurointervention.org
Tongue Venous Malformations1 year post-treatment83% of patients showed clinical improvement. thieme-connect.com thieme-connect.com
HydroceleMean 40 months88% overall success rate. nih.gov nih.gov
Wrist Ganglia2 to 5 years65% cure rate. nih.gov nih.gov
Minor & Residual Varicose Veins1 year73% complete occlusion, 21% partial effect. ijsurgery.com ijsurgery.com

Formulation Science and Delivery System Research

Sclerosing Foam Characteristics and Stability Investigations

The transformation of liquid STS into a foam significantly enhances its sclerotherapeutic action. Foam displaces blood more effectively than liquid, allowing for direct contact between the sclerosant and the endothelial lining of the vein. nih.gov This increases the potency of the agent, enabling the use of lower concentrations and volumes. nih.gov The physical properties and stability of the foam are paramount to its clinical success.

Determinants of Foam Half-Life Time (FHT)

The stability of sclerosing foam is commonly quantified by its foam half-life time (FHT), which is the time taken for half of the initial liquid volume to separate from the foam. A longer FHT is generally associated with a more stable foam. Several factors influence the FHT of STS foam.

Studies have shown that the FHT of STS foam can range from approximately 25.7 to 390 seconds, depending on the preparation conditions. nih.gov The concentration of the STS solution is a key determinant, with research indicating that foam stability can vary with different concentrations. nih.govarticl.net For instance, one study found that 0.50% STS produced the most stable foam compared to other concentrations. nih.gov The method of foam preparation, such as the Tessari method which involves passing the sclerosant and gas between two syringes, is also crucial and has been found to be reproducible even among inexperienced operators. nih.gov

Influence of Gas Composition (e.g., Air, Carbon Dioxide, Oxygen)

The type of gas used to create the foam significantly impacts its stability. Room air, which is predominantly nitrogen, is readily available and creates a relatively stable foam. articl.net However, concerns about the potential for adverse events associated with nitrogen bubbles have led to investigations into other gases.

Research has demonstrated that foams made with carbon dioxide (CO2) are significantly less stable than those made with air. articl.netnih.gov One study reported that air foam is more than three times as stable as CO2 foam. nih.gov The order of foam stability based on gas composition has been reported as: CO2 < CO2 + O2 < O2 < air. nih.govthieme-connect.de While CO2 foam is less stable, its half-life does not appear to vary with the concentration of the sclerosant solution, unlike foams made with air, oxygen (O2), or a mixture of CO2 and O2. nih.govmdpi.com The use of a physiological gas mixture (e.g., 70% CO2 and 30% O2) has been associated with a higher truncal occlusion rate and a reduced incidence of skin staining compared to air-based foam. nih.gov

Effects of Temperature and Liquid-Gas Ratio on Foam Properties

Temperature and the ratio of liquid sclerosant to gas are critical parameters in the preparation of STS foam. Lowering the temperature of the components can increase foam stability. nih.gov For example, starting with a liquid sclerosant at 4°C can result in a final foam temperature of around 12.5°C. articl.net

The liquid-to-gas ratio also plays a significant role. A commonly used ratio is 1:4, which produces a dense and stable foam. articl.net Studies have shown that foams made with a 1:4 liquid-to-air ratio are more durable than those made with a 1:3 ratio, with the liquid separating more slowly. nih.gov The density of the foam is primarily determined by the liquid-to-air ratio and is not significantly affected by the concentration of the STS solution. nih.gov

Below is an interactive table summarizing the findings on the stability of Sodium Tetradecyl Sulfate (B86663) foam under various conditions.

Table 1: Factors Influencing Sodium Tetradecyl Sulfate (STS) Foam Stability

Factor Condition Observation on Foam Stability (Half-Life) Source(s)
Concentration 0.50% STS Found to be the most stable concentration in one study. nih.gov
Varies (0.5% to 3%) Stability varies with concentration. articl.net
Gas Composition Air More stable than CO2, O2, or CO2/O2 mixtures. nih.govnih.govthieme-connect.de
Carbon Dioxide (CO2) Significantly less stable than air foam. articl.netnih.gov
Oxygen (O2) Less stable than air foam. nih.govthieme-connect.de
CO2/O2 Mixture Less stable than air foam but more stable than CO2 alone. nih.govnih.govthieme-connect.de
Temperature Lower temperature Increases foam stability. nih.gov
Liquid-to-Gas Ratio 1:4 More stable and durable than a 1:3 ratio. articl.netnih.gov
1:3 Less stable than a 1:4 ratio. nih.gov

Interactions with Syringe Materials and Impact on Foam Longevity

The materials of the syringes and connectors used in foam preparation can potentially influence foam stability, with a particular focus on the presence of silicone. It has been hypothesized that silicone in disposable equipment might reduce foam stability. nih.gov However, a study investigating various disposable plastic connectors and a non-disposable stainless steel connector found no statistically significant variation in foam stability based on the connector type. nih.govresearchgate.net This suggests that the amount of silicone in the connectors may be negligible or that its interaction with the foam bubbles is not strong enough to affect stability. nih.gov In contrast, another study found that the brand of syringe used in the double-syringe system technique can be a determinant of foam stability, suggesting that the relative silicone content or other material properties of the syringe itself may have an impact. acs.org

Integration with Mechanochemical Ablation Techniques

Mechanochemical ablation (MOCA) is a technique that combines mechanical injury to the vein endothelium with the simultaneous delivery of a sclerosant. Devices like the ClariVein® and Flebogrif™ catheter utilize a rotating wire or cutting elements to disrupt the vein wall, enhancing the penetration and efficacy of the sclerosant. rsna.orgnih.govresearchgate.net

Studies using an ex vivo model have shown that MOCA with 3% STS leads to significantly greater destruction of endothelial and medial tissue compared to liquid sclerotherapy alone. rsna.org The mechanical action of the device appears to shear the medial layer of the vein, allowing for deeper penetration of the STS. rsna.org This combined approach aims to improve the effectiveness of venous occlusion.

Development of Novel Delivery Systems and Formulations

Research continues to explore novel delivery systems and formulations for this compound to improve its efficacy, control its release, and expand its therapeutic applications.

One area of investigation is the use of hydrogels. An injectable chitosan-based hydrogel combined with STS has been developed as a sclerosing embolizing agent. nih.govscience.gov This formulation is designed to promote endothelial ablation and fibrous healing. In vitro studies have shown that this chitosan-STS hydrogel can be injected through a microcatheter and can occlude flow at physiological pressures. nih.gov Animal models suggest that this sclerosing gel may reduce the risk of endoleak persistence compared to a non-sclerosing agent. nih.gov

Another approach involves the use of mixed micelles. Bile salt mixed micelles are being studied as potential drug delivery systems for various compounds, including surfactants like STS. acs.org The interaction of STS with other drugs, such as chlorpheniramine (B86927) maleate (B1232345) and diphenhydramine (B27) hydrochloride, has been investigated to understand the formation of drug-based micelles, which could potentially serve as novel delivery vehicles. nih.govacs.orggoogle.com

Furthermore, STS has been evaluated as a primary embolic agent for transcatheter arterial embolization. rsna.org It has been shown to be a safe and effective agent for this purpose in both experimental and clinical settings. rsna.org The development of new crystal forms of STS with improved solubility and stability is also underway, which could lead to formulations with controlled-release properties. dovepress.com Solid lipid nanoparticles (SLNs) incorporating STS have also been explored as a potential local drug delivery system. nih.gov

Research on Polymorphic Crystal Forms and Solubility Enhancement

The solid-state properties of an active pharmaceutical ingredient, such as its crystalline form, can significantly influence its physicochemical properties, including solubility, dissolution rate, and stability. For this compound, which is commercially available as an amorphous substance, research into its polymorphic forms is crucial for optimizing its formulation and therapeutic performance. google.com

A significant development in this area is the identification and characterization of a new crystalline form of this compound. google.com This novel polymorph is reported to have a faster dissolution rate and improved stability compared to the amorphous form. google.com The preparation of this crystalline form involves dissolving this compound in an aqueous solution, optionally with the addition of ethanol (B145695), followed by freeze-drying. google.com

The characterization of this new crystal form has been performed using X-ray powder diffraction (XRPD), a standard technique for identifying crystalline structures. The new form exhibits characteristic peaks at specific diffraction angles (2θ), which distinguish it from other solid-state forms.

The table below presents the key X-ray powder diffraction peaks for the novel crystalline form of this compound. google.com

Diffraction Angle (2θ)Relative Intensity
4.4° ± 0.2°Strong
31.8° ± 0.2°Medium
45.5° ± 0.2°Weak

The enhanced dissolution rate of this crystalline form is a particularly important finding. google.com A faster dissolution can lead to a more rapid onset of action, which is advantageous for applications such as sclerotherapy where the immediate local effect of the drug is desired. The improved stability of the crystalline form over the amorphous solid is also beneficial for the development of pharmaceutical preparations with a longer shelf-life. google.com

Beyond the development of new polymorphic forms, the solubility of this compound can also be influenced by formulation strategies. As an anionic surfactant, its solubility and micelle-forming properties are affected by the presence of other substances, such as co-solvents and other surfactants. science.gov Studies have shown that the addition of alcohols like ethanol and propan-1-ol to aqueous solutions of this compound can alter the critical micelle concentration (CMC) and the size of the micelles formed. science.gov Specifically, the addition of 5-15 vol% of ethanol or 5-10 vol% of propan-1-ol can lead to a lower CMC. science.gov This indicates that the presence of these alcohols facilitates the aggregation of STS molecules into micelles at lower concentrations. Such modifications can be harnessed to enhance the solubilization of other poorly soluble drugs within the STS micelles or to fine-tune the properties of STS-containing formulations.

Future Research Directions and Unanswered Questions in Sodium Tetradecyl Sulfate Studies

Elucidation of Specific Molecular and Cellular Targets

The primary mechanism of sodium tetradecyl sulfate (B86663) is understood to be the inflammatory destruction of the vein's internal lining, which is initiated by its detergent action on lipid molecules in the endothelial cells. pediatriconcall.comwikipedia.org This process, sometimes described as "protein theft denaturation," disrupts the cell membrane by removing essential proteins, leading to endothelial cell death. taylorandfrancis.com The subsequent exposure of collagen triggers coagulation, thrombus formation, and eventual fibrosis of the vessel. taylorandfrancis.com

However, the precise molecular and cellular cascades that follow the initial endothelial damage remain an area of active investigation. Key unanswered questions include:

Downstream Signaling Pathways: Beyond initial cell lysis, the specific apoptotic and necrotic pathways activated in endothelial and smooth muscle cells are not fully mapped. taylorandfrancis.com Understanding these pathways could lead to more controlled and targeted cellular destruction.

Inflammatory Modulators: The exact inflammatory mediators released post-injection and their role in both effective sclerosis and adverse reactions are yet to be fully characterized.

Differential Cellular Responses: Endothelial cells can act differently depending on their location and function. plasticsurgerykey.com Research is needed to understand if and how different types of endothelial cells respond to STS, which could explain variable treatment outcomes.

Multi-omics Analysis: Integrated metabolomics and transcriptomics could reveal dynamic changes in metabolite profiles and gene expression following STS administration, providing a deeper understanding of the molecular basis of its effects. mdpi.com

Table 1: Potential Areas for Molecular and Cellular Research on Sodium Tetradecyl Sulfate

Research AreaKey Unanswered QuestionsPotential Impact
Signaling Pathways Which specific apoptotic and necrotic pathways are activated in endothelial and smooth muscle cells?Development of more selective therapies that maximize efficacy while minimizing side effects.
Inflammatory Response What is the precise profile of inflammatory mediators released after STS injection?Opportunities to modulate the inflammatory response to improve healing and reduce adverse reactions.
Cellular Heterogeneity Do different types of endothelial cells exhibit varying sensitivity and response to STS?Tailoring treatment protocols based on the specific characteristics of the targeted vasculature.
Metabolomics How does the metabolic profile of treated tissues change over time?Identification of biomarkers to predict treatment response and monitor efficacy.

Development of Advanced Imaging and Monitoring Techniques for Sclerotherapy Outcomes

Currently, ultrasound-guided sclerotherapy (echosclerotherapy) is a common technique used to treat veins that are not visible on the surface. drricardoruz.comveinspecialistcenters.com It allows for precise needle placement and real-time monitoring of the sclerosant injection. drricardoruz.com However, there are limitations, and the future points toward the integration of more advanced imaging modalities to improve visualization and predict outcomes.

Future developments are expected in several areas:

High-Frequency Ultrasound: The use of high-frequency ultrasound (e.g., 18 MHz) can improve the visualization of very small spider veins and their feeding reticular veins, which are often missed with standard equipment. youtube.com

Near-Infrared (NIR) Vein Finders: These devices provide a real-time map of reticular veins, allowing for more accurate targeting and treatment of the underlying feeder veins responsible for surface-level spider veins. youtube.com

Digital Subtraction Angiography (DSA): While more invasive, DSA-guided foam sclerotherapy can be valuable for complex or deep venous malformations where ultrasound guidance may be insufficient to monitor venous outflow and prevent extravasation. ajronline.org

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms are being developed to analyze imaging data from modalities like MRI and CT scans to automatically segment vessels, quantify changes in volume, and predict treatment outcomes. numberanalytics.com

Hybrid Imaging: The combination of techniques, such as PET/MRI, holds the potential to provide both anatomical and functional information about the treated area, offering a more complete picture of the therapeutic effect. numberanalytics.com

Table 2: Comparison of Current and Emerging Imaging Techniques in Sclerotherapy

TechniquePrimary UseAdvantagesFuture Directions
Duplex Ultrasound Standard guidance for deeper veins. drricardoruz.comWidely available, real-time visualization, non-invasive. drricardoruz.comIntegration with AI for automated analysis. numberanalytics.com
Transillumination Visualizing superficial reticular veins. youtube.comSimple, cost-effective. youtube.comEnhanced with different light wavelengths (e.g., red/orange LEDs) for varying skin tones and depths. youtube.com
Near-Infrared (NIR) Mapping feeder reticular veins. youtube.comHigh-contrast, real-time flow assessment. youtube.comImproved ergonomics for simultaneous injection and visualization.
High-Frequency Ultrasound Imaging very fine telangiectasias and reticular veins. youtube.comSuperior resolution for micro-vessels. youtube.comBroader accessibility and integration into standard practice.
Digital Subtraction Angiography (DSA) Guiding foam sclerotherapy in complex cases. ajronline.orgExcellent for monitoring sclerosant flow and preventing leakage. ajronline.orgReserved for specialized cases due to its invasive nature.

Implementation of Personalized Medicine Approaches in this compound-Based Therapies

The response to STS sclerotherapy can vary among individuals. A personalized medicine approach aims to tailor treatment based on individual patient characteristics to optimize efficacy and minimize risks. This field is still nascent for STS but holds significant promise.

Key areas for research include:

Pharmacogenomics: Investigating how genetic variations influence a patient's response to STS, including the effectiveness of endothelial destruction and the propensity for adverse reactions like hyperpigmentation or thrombosis.

Biomarker Discovery: Identifying specific biomarkers (e.g., proteins, metabolites) that can predict treatment success or the likelihood of complications. For instance, levels of certain inflammatory or coagulation factors could potentially guide patient selection and management.

Patient-Specific Factors: Research is needed to better understand how factors like vein diameter, blood flow rate, and underlying medical conditions interact with STS. plasticsurgerykey.com This could lead to more precise, patient-specific concentration and volume calculations.

Custom Compounding: The ability to create custom-compounded dosages of STS allows for treatments tailored to specific patient needs, which is particularly relevant when commercial dosages are not optimal. newdrugloft.com

Design and Synthesis of Novel this compound Derivatives

This compound is a synthetic anionic surfactant produced through a multi-step chemical process. mdpi.comsciforum.net Its molecular structure consists of a lipophilic head (sulfate group) and a hydrophobic alkyl chain. mdpi.com Modifying this structure could lead to the development of novel derivatives with improved properties.

Future research in this area may focus on:

Altering Chain Length: Synthesizing STS analogs with different alkyl chain lengths (e.g., C12, C16) to modulate the detergent properties, potentially affecting potency and the risk of extravasation injury.

Creating Novel Formulations: Developing new crystal forms or formulations of STS could enhance its stability and solubility, leading to more reliable and consistent clinical outcomes. google.com Research into improved foam formulations, for example by optimizing mixing agents, aims to increase foam stability and effectiveness. mdpi.com

Hybrid Molecules: Designing molecules that combine the sclerosing properties of STS with other therapeutic agents, such as anti-inflammatory or anti-thrombotic compounds, to create a more targeted and multi-faceted treatment.

Comprehensive Long-Term Safety and Efficacy Data Collection Initiatives

While STS has been in use for decades, much of the supporting data comes from case reports and small studies, which may have limited sample sizes and lack control groups. nih.govnih.gov There is a need for more robust, long-term data to fully understand its safety and efficacy profile over time.

Future initiatives should include:

National and International Registries: Establishing large-scale patient registries to collect standardized data on STS treatments, including outcomes, recurrences, and the incidence of rare, long-term complications.

Longitudinal Studies: Conducting prospective, long-term follow-up studies that track patients for many years or even decades after treatment to assess the durability of the results and identify any late-emerging issues.

Standardized Reporting: Encouraging the universal adoption of standardized reporting guidelines for clinical studies on sclerotherapy to allow for better comparison and meta-analysis of data from different centers. nih.gov

Post-Market Surveillance: Continuous monitoring of adverse events reported after the drug is on the market is crucial, as rare but serious events like embolism can occur up to four weeks post-treatment. rxlist.comdrugs.com

Economic and Health Policy Implications of this compound Interventions

The use of STS for conditions like varicose veins has significant economic and health policy dimensions. As a simple, low-cost, and effective treatment, it presents a minimally invasive alternative to more technologically advanced or surgical options. dataintelo.comnih.gov

Future research and analysis in this domain should focus on:

Cost-Effectiveness Analysis: Conducting rigorous economic evaluations that compare the long-term cost-effectiveness of STS sclerotherapy with other treatments like laser ablation, radiofrequency ablation, and surgery. nih.gov These analyses must account for initial procedure costs, follow-up care, and the costs associated with treating recurrences.

Health Technology Assessment: Policymakers and healthcare providers need comprehensive assessments that consider the broader economic impact of STS, including direct medical expenditures and indirect costs related to lost productivity. repec.orgahajournals.org

Reimbursement Policies: Examining how insurance and public health reimbursement policies influence the accessibility and utilization of STS treatment and how these policies can be optimized to promote evidence-based and cost-effective care. nih.gov The growing preference for minimally invasive procedures is a key driver of the STS market, which is projected to grow significantly. dataintelo.com

Q & A

Basic: What are the established synthesis and characterization protocols for sodium tetradecyl sulfate (STS) in laboratory settings?

Methodological Answer:
STS synthesis typically involves sulfation of tetradecanol followed by neutralization with sodium hydroxide. For reproducible results:

  • Sulfation: React tetradecanol with chlorosulfonic acid in anhydrous conditions (1:1 molar ratio) at 20–25°C for 2 hours under nitrogen atmosphere to minimize oxidation .
  • Neutralization: Add sodium hydroxide (1M) dropwise to the sulfated product until pH 7–7. Precipitate STS using cold ethanol, then recrystallize for purity .
  • Characterization: Validate via FT-IR (sulfate ester peak at 1220–1250 cm⁻¹) and NMR (δ 1.2–1.4 ppm for CH₂ groups). Quantify purity via titration with cationic surfactants (e.g., Hyamine 1622) .

Basic: Which standardized analytical techniques are recommended for quantifying STS in complex matrices (e.g., biological samples)?

Methodological Answer:

  • HPLC with Fluorescence Detection: Use a C18 column (e.g., Inertsil ODS-2) with a mobile phase of 50 mM phosphate buffer (pH 6.8) containing 2 mM SDS. Detect STS via post-column derivatization with fluorescent probes (e.g., 9-anthryldiazomethane) .
  • Ion-Pair Chromatography: Pair STS with tetrabutylammonium bromide in a methanol-water (70:30) system. Optimize retention time at 8–10 minutes with UV detection at 210 nm .
  • Validation: Include spike-recovery tests (target: 90–110%) and limit of detection (LOD < 0.1 µg/mL) to ensure reproducibility .

Advanced: How can researchers optimize STS concentration in sclerosing formulations while minimizing thrombogenic risks?

Methodological Answer:

  • Dose-Response Studies: Conduct in vivo models (e.g., rodent tail veins) to correlate STS concentration (0.5–3%) with occlusion efficacy and thrombus formation. Use Doppler ultrasound to monitor blood flow .
  • Additive Screening: Test anticoagulants (e.g., heparin at 0.5–1 IU/mL) in STS solutions. Assess synergy via clotting time assays (e.g., activated partial thromboplastin time) .
  • Mechanistic Analysis: Employ fluorescence microscopy to visualize endothelial injury post-STS exposure. Compare 1% vs. 3% STS on collagen exposure and platelet adhesion .

Advanced: How can contradictions between in vitro surfactant efficacy and in vivo toxicity profiles of STS be resolved?

Methodological Answer:

  • Comparative Models: Replicate in vitro conditions (e.g., pH, temperature) in ex vivo vein segments to bridge data gaps. Measure STS-induced protein denaturation (via circular dichroism) against hemolysis rates .
  • Omics Integration: Perform transcriptomic analysis on endothelial cells post-STS exposure. Identify upregulated pathways (e.g., NF-κB) linked to inflammation and correlate with clinical thrombosis reports .
  • Meta-Analysis: Systematically review preclinical studies (e.g., EC₅₀ values for hemolysis) and clinical adverse event databases (e.g., FDA Adverse Event Reporting System) to weight risk-benefit ratios .

Advanced: What methodological frameworks address the lack of long-term carcinogenicity data for STS?

Methodological Answer:

  • Genotoxicity Assays: Expand beyond L5178YTK +/- mouse lymphoma tests . Include Ames test (Salmonella strains TA98/TA100) and micronucleus assays in human cell lines (e.g., HepG2) to assess mutagenic potential .
  • Chronic Exposure Models: Design 24-month rodent studies with STS doses equivalent to human therapeutic levels (0.5–2 mg/kg). Monitor tumor incidence via histopathology and serum biomarkers (e.g., AFP, CA-125) .
  • Computational Toxicology: Use QSAR models (e.g., OECD Toolbox) to predict carcinogenic metabolites. Cross-validate with molecular docking studies on oncogenic targets (e.g., Ras proteins) .

Advanced: How can STS-induced arterial embolism risks be mitigated in translational research?

Methodological Answer:

  • Foaming Agent Alternatives: Replace room air (high nitrogen) with CO₂ or O₂-CO₂ mixtures during foam sclerotherapy. Validate stability via viscosity measurements and clinical embolism rates .
  • Post-Treatment Protocols: Implement compression therapy (30–40 mmHg pressure) for 72 hours post-administration. Track thrombus resolution via D-dimer levels and duplex ultrasound .
  • Mechanistic Studies: Use microfluidic chambers to simulate arterial shear stress. Quantify STS-foam interactions with endothelial glycocalyx using atomic force microscopy .

Note on Evidence Gaps:

  • Current USP guidelines lack STS-specific purity criteria (refer to analogous surfactants like SDS in USP 35–NF 30 ).
  • Clinical pharmacology data are skewed toward short-term outcomes; longitudinal studies are critical for safety reassessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium tetradecyl sulfate
Reactant of Route 2
Reactant of Route 2
Sodium tetradecyl sulfate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.